4-(3,5-Dibromo-2-hydroxybenzoyl)pyrazole
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Overview
Description
4-(3,5-Dibromo-2-hydroxybenzoyl)pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a 3,5-dibromo-2-hydroxybenzoyl group
Preparation Methods
The synthesis of 4-(3,5-Dibromo-2-hydroxybenzoyl)pyrazole typically involves the reaction of 3,5-dibromo-2-hydroxybenzoic acid with hydrazine derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-(3,5-Dibromo-2-hydroxybenzoyl)pyrazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3,5-Dibromo-2-hydroxybenzoyl)pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,5-Dibromo-2-hydroxybenzoyl)pyrazole involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.
Comparison with Similar Compounds
4-(3,5-Dibromo-2-hydroxybenzoyl)pyrazole can be compared with other similar compounds, such as:
3,5-Dibromo-1H-pyrazole: This compound shares the dibromo substitution but lacks the hydroxybenzoyl group.
4-(3,5-Dibromo-2-hydroxyphenyl)pyrazole: Similar in structure but with different substitution patterns. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H6Br2N2O2 |
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Molecular Weight |
345.97 g/mol |
IUPAC Name |
(3,5-dibromo-2-hydroxyphenyl)-(1H-pyrazol-4-yl)methanone |
InChI |
InChI=1S/C10H6Br2N2O2/c11-6-1-7(10(16)8(12)2-6)9(15)5-3-13-14-4-5/h1-4,16H,(H,13,14) |
InChI Key |
ZPZMRQHEHWZTER-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)C2=CNN=C2)O)Br)Br |
Origin of Product |
United States |
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